molecular formula C17H21NO3 B2675316 2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one CAS No. 2310140-92-0

2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one

Cat. No.: B2675316
CAS No.: 2310140-92-0
M. Wt: 287.359
InChI Key: HIZBISNFBZDKEB-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is a complex organic compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The presence of the 8-azabicyclo[3.2.1]octane scaffold is a key characteristic of this family, contributing to its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which can be achieved through various methodologies. These methods often involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a controlled manner .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced catalytic systems and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Tropane Alkaloids: These include compounds like atropine and cocaine, which share the 8-azabicyclo[3.2.1]octane scaffold.

    Phenoxy Compounds: These include compounds like 2-phenoxyethanol, which share the phenoxy group.

Uniqueness

2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one is unique due to its combination of the tropane alkaloid scaffold and the methoxyphenoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12-9-13-7-8-14(10-12)18(13)17(19)11-21-16-6-4-3-5-15(16)20-2/h3-6,13-14H,1,7-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZBISNFBZDKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N2C3CCC2CC(=C)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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